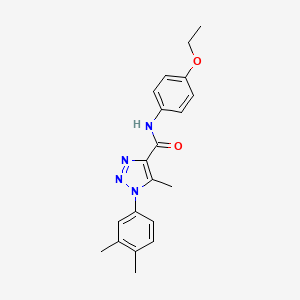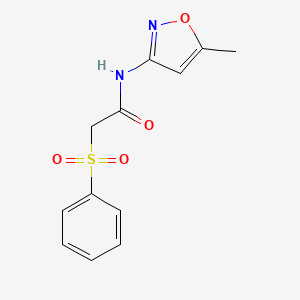![molecular formula C19H12Cl2O2 B5731591 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. This compound is known for its ability to induce oxidative stress in cells, making it a valuable tool for studying the mechanisms of oxidative stress and its effects on cellular function.
Wirkmechanismus
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone induces oxidative stress by generating reactive oxygen species (ROS) through redox cycling. This compound is reduced to its semiquinone form by cellular reductases, which can then react with oxygen to generate superoxide radicals. These radicals can then react with other molecules in the cell, leading to oxidative damage and cellular dysfunction.
Biochemical and Physiological Effects:
This compound-induced oxidative stress has been shown to have a range of biochemical and physiological effects on cells. It can activate cellular signaling pathways, induce apoptosis, and impair mitochondrial function. This compound has also been shown to induce DNA damage and alter gene expression in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular function in a controlled environment. However, one limitation of using this compound is its potential toxicity to cells, as high concentrations can lead to cell death.
Zukünftige Richtungen
There are several future directions for research involving 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone. One area of research is the development of new compounds that can induce oxidative stress in a more specific and controlled manner. Another area of research is the development of new therapies that can target oxidative stress in diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms of this compound-induced oxidative stress and its effects on cellular function.
Synthesemethoden
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone can be synthesized by reacting 2,4-dichlorostyrene with 3-methyl-1,4-naphthoquinone in the presence of a strong acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone has been used in a wide range of scientific research applications, including studies on cellular signaling pathways, mitochondrial function, and oxidative stress. It has been shown to induce oxidative stress in a variety of cell types, including neurons, endothelial cells, and cancer cells. This compound has also been used to study the effects of oxidative stress on mitochondrial function, as it can disrupt the electron transport chain and induce mitochondrial dysfunction.
Eigenschaften
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-methylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O2/c1-11-14(9-7-12-6-8-13(20)10-17(12)21)19(23)16-5-3-2-4-15(16)18(11)22/h2-10H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSRHYWFGVSXRN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)
![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)


![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)


![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)

![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)